molecular formula C5H5BrF3NS B2910157 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide CAS No. 2225136-63-8

2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide

Cat. No.: B2910157
CAS No.: 2225136-63-8
M. Wt: 248.06
InChI Key: FTAAKLXGQJNKCW-UHFFFAOYSA-N
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Description

The compound “(3-bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide” has a similar structure . It is a powder with a molecular weight of 329 . Another related compound is “2,2,2-Trifluoroethyl trifluoromethanesulfonate” with a molecular weight of 232.10 .


Synthesis Analysis

A copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles has been reported . Another method involves a selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

2,2,2-Trifluoroethanol, a related compound, is known to undergo reactions with sulfur compounds using hydrogen peroxide . It also exhibits the capability to undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2,2,2-Trifluoroethyl Butyrate is a colorless liquid with a boiling point of 113°C and a specific gravity of 1.14 .

Safety and Hazards

Safety data sheets provide information on the hazards of these compounds. For example, 4-(Trifluoromethyl)benzaldehyde is classified as a flammable liquid and can cause skin and eye irritation .

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NS.BrH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAKLXGQJNKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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